molecular formula C8H18NO2+ B12841278 4-Carboxy-N,N,N-trimethylbutan-1-aminium

4-Carboxy-N,N,N-trimethylbutan-1-aminium

Cat. No.: B12841278
M. Wt: 160.23 g/mol
InChI Key: CDLVFVFTRQPQFU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carboxy-N,N,N-trimethylbutan-1-aminium is a quaternary ammonium compound with the molecular formula C8H18NO2. This compound is characterized by the presence of a carboxyl group and a trimethylammonium group attached to a butane backbone. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-N,N,N-trimethylbutan-1-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of trimethylamine with 4-bromobutyric acid under basic conditions to form the desired quaternary ammonium compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-N,N,N-trimethylbutan-1-aminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Carboxy-N,N,N-trimethylbutan-1-aminium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane transport due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 4-Carboxy-N,N,N-trimethylbutan-1-aminium involves its interaction with biological membranes. The quaternary ammonium group facilitates the compound’s binding to negatively charged sites on cell membranes, altering membrane permeability and transport processes. This interaction can affect various molecular targets and pathways, including ion channels and transport proteins .

Comparison with Similar Compounds

  • 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide
  • N,N,N-trimethylbutan-1-aminium bromide

Comparison: 4-Carboxy-N,N,N-trimethylbutan-1-aminium is unique due to the presence of the carboxyl group, which imparts additional reactivity and functionality compared to its brominated counterparts. This makes it more versatile in applications requiring specific interactions with biological molecules or in catalytic processes .

Properties

IUPAC Name

4-carboxybutyl(trimethyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLVFVFTRQPQFU-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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